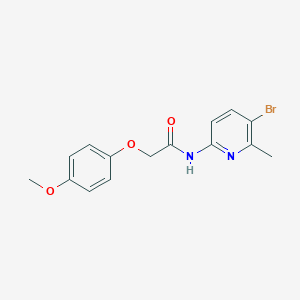![molecular formula C22H19Cl2N3O2S B250805 2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B250805.png)
2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has been extensively studied for its potential application in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the brain. This compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, 2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide increases the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. This compound has also been found to exhibit potent binding affinity towards dopamine D2 receptors, which is beneficial in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been found to exhibit several biochemical and physiological effects. This compound has been found to increase the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. It has also been found to exhibit potent binding affinity towards dopamine D2 receptors, which is beneficial in the treatment of Parkinson's disease. Additionally, this compound has been found to exhibit potent antioxidant activity, which is beneficial in the treatment of several oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its potent inhibitory activity against several enzymes and receptors, which makes it a valuable tool for studying the pharmacology of these targets. Additionally, this compound has been extensively studied for its potential application in the treatment of various neurological disorders, which makes it a valuable tool for studying the mechanisms underlying these disorders. However, one of the limitations of this compound is its potential toxicity, which makes it important to use caution when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for the study of 2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. One of the future directions is the development of more potent and selective analogs of this compound for the treatment of various neurological disorders. Another future direction is the study of the mechanisms underlying the antioxidant activity of this compound, which may lead to the development of novel therapies for oxidative stress-related disorders. Additionally, the study of the pharmacology of this compound may lead to the identification of new drug targets and the development of novel therapies for various diseases.
Méthodes De Synthèse
The synthesis of 2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide involves several steps. The first step involves the reaction of 2,5-dichlorobenzoyl chloride with 4-(2-thienylcarbonyl)-1-piperazine to form 2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. This reaction is carried out in the presence of a base such as triethylamine or pyridine. The final product is obtained after purification using column chromatography or recrystallization.
Applications De Recherche Scientifique
2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential application in scientific research. It has been found to exhibit potent inhibitory activity against several enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and dopamine D2 receptors. This compound has also been studied for its potential application in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C22H19Cl2N3O2S |
|---|---|
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
2,5-dichloro-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H19Cl2N3O2S/c23-15-3-8-19(24)18(14-15)21(28)25-16-4-6-17(7-5-16)26-9-11-27(12-10-26)22(29)20-2-1-13-30-20/h1-8,13-14H,9-12H2,(H,25,28) |
Clé InChI |
GQKCAHKGCYICFC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)C4=CC=CS4 |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)






![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)
